3-Cyclohexyl-2-methyl-3-oxopropanenitrile
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Overview
Description
3-Cyclohexyl-2-methyl-3-oxopropanenitrile is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a cyclohexyl ring and a methyl group. This compound is primarily used for research purposes in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile typically involves the reaction of cyclohexanone with a suitable nitrile source under controlled conditions. One common method is the reaction of cyclohexanone with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-methyl-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-2-methyl-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-3-oxopropanenitrile: Similar structure but lacks the methyl group.
Cyclohexanone oxime: Contains an oxime group instead of a nitrile group.
Cyclohexylacetonitrile: Similar nitrile group but different carbon skeleton.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-cyclohexyl-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C10H15NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3 |
InChI Key |
SHSPWXJZTLZDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1CCCCC1 |
Origin of Product |
United States |
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